2-p-Tolylamino-thiazol-4-one
CAS No.: 17385-68-1
Cat. No.: VC21073828
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17385-68-1 |
---|---|
Molecular Formula | C10H10N2OS |
Molecular Weight | 206.27 g/mol |
IUPAC Name | 2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C10H10N2OS/c1-7-2-4-8(5-3-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13) |
Standard InChI Key | LWRUIMYWCYBHAP-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)NC2=NC(=O)CS2 |
SMILES | CC1=CC=C(C=C1)N=C2NC(=O)CS2 |
Canonical SMILES | CC1=CC=C(C=C1)NC2=NC(=O)CS2 |
Introduction
Chemical Structure and Properties
2-p-Tolylamino-thiazol-4-one, also known as (2Z)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one or 2-(p-tolylamino)thiazol-4(5H)-one, is identified by the CAS numbers 17385-68-1 and 66625-30-7 . The compound features a thiazole ring connected to a p-tolylamino group, with a molecular formula of C₁₀H₁₀N₂OS and a molecular weight of approximately 206.27 g/mol.
The structural characteristics of this compound include a five-membered thiazole ring containing nitrogen and sulfur atoms, with a carbonyl group at the 4-position and a p-tolyl (4-methylphenyl) group connected through an amino linkage at the 2-position. This arrangement contributes significantly to the compound's chemical behavior and biological activity. The p-tolyl group differs from the o-tolyl group (present in the related compound 2-o-Tolylamino-thiazol-4-one) by the position of the methyl substituent on the phenyl ring, being at the para position rather than the ortho position.
Physical and Chemical Properties
The physical state of 2-p-Tolylamino-thiazol-4-one is typically a crystalline solid. Its chemical properties are characterized by the reactivity of the thiazole ring and the functional groups attached to it. The presence of both nucleophilic and electrophilic sites within the molecule enables it to participate in various chemical reactions.
Reagents | Quantities | Conditions | Yield |
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2-bromo-1-(p-tolyl)ethanone | 5.00 g (23.5 mmol) | Reflux in 95% EtOH, 60 min | 99% |
Thiourea | 1.97 g (25.9 mmol) |
The high yield (99%) achieved in this similar synthesis suggests that optimized conditions for 2-p-Tolylamino-thiazol-4-one could also result in efficient production .
Chemical Reactivity
The chemical reactivity of 2-p-Tolylamino-thiazol-4-one is largely determined by the properties of the thiazole ring and the functional groups attached to it. Based on the behavior of similar thiazole derivatives, several reaction types can be anticipated.
Key Chemical Reactions
Thiazole compounds like 2-p-Tolylamino-thiazol-4-one typically undergo several reaction types:
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Oxidation reactions: Using oxidizing agents like hydrogen peroxide or potassium permanganate, which may affect the sulfur atom in the thiazole ring.
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Reduction reactions: Employing reducing agents such as sodium borohydride, potentially targeting the carbonyl group at the 4-position.
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Substitution reactions: Both electrophilic and nucleophilic substitutions can occur, with the C-5 atom often undergoing electrophilic substitution and the C-2 atom participating in nucleophilic substitution.
The specific products formed from these reactions would depend on the reagents and conditions employed, potentially yielding derivatives with modified functional groups or structural features.
Biological Activity
While specific biological activity data for 2-p-Tolylamino-thiazol-4-one is limited in the search results, insights can be drawn from studies on related thiazole derivatives, which have demonstrated significant biological activities.
Antimicrobial Properties
Thiazole derivatives similar to 2-p-Tolylamino-thiazol-4-one have shown promising antimicrobial activities. For instance, substituted 2-aminothiazoles have been reported to inhibit the growth of actively replicating, nonreplicating persistent, and resistant Mycobacterium tuberculosis strains . Specifically, compounds like N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide have demonstrated high inhibitory activity against susceptible M. tuberculosis strains with minimum inhibitory concentration (MIC) values of 0.125-0.25 μg/mL (0.33-0.66 μM) .
Activity Against Tuberculosis
Research has shown that certain thiazole derivatives, including those with p-tolylamino substituents, exhibit significant activity against tuberculosis, which remains one of the deadliest infectious diseases worldwide with increasing concerns about multidrug-resistant and extremely drug-resistant strains . For example, N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide has demonstrated MIC values of 0.06-0.125 μg/mL (0.16-0.32 μM) against susceptible M. tuberculosis strains .
Mechanism of Action
The mechanism of action for thiazole derivatives often involves interaction with specific molecular targets. For related compounds, this includes:
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Enzyme inhibition: The ability to inhibit key enzymes involved in cellular processes, contributing to antimicrobial and potentially anticancer effects.
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Disruption of cell membranes: Interference with bacterial cell membrane integrity, leading to cell death.
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Interference with DNA synthesis: Disruption of nucleic acid synthesis, preventing bacterial replication.
Structure-Activity Relationships
The biological activity of 2-p-Tolylamino-thiazol-4-one and related compounds is significantly influenced by their structural features. The positioning of substituents on the thiazole ring and the aromatic group can substantially impact their efficacy against various biological targets.
Comparison with Related Compounds
The table below compares 2-p-Tolylamino-thiazol-4-one with structurally similar compounds:
These structural variations can lead to differences in biological activity, with certain positions of substituents potentially enhancing specific therapeutic properties.
Effect of Structural Modifications
Research Applications
2-p-Tolylamino-thiazol-4-one and related thiazole derivatives have potential applications in various research fields, particularly in medicinal chemistry and drug development.
Drug Development
The compound serves as a potential scaffold for developing new antimicrobial agents, particularly against tuberculosis. The demonstrated activity of related compounds against resistant strains suggests that 2-p-Tolylamino-thiazol-4-one could be a valuable starting point for designing new drugs to address the growing concern of antimicrobial resistance .
Chemical Building Blocks
In organic synthesis, 2-p-Tolylamino-thiazol-4-one can function as a building block for creating more complex heterocyclic compounds with enhanced biological activities or specific physicochemical properties. Its structural features allow for various modifications to optimize activity, selectivity, and pharmacokinetic properties.
Metabolic Stability and Selectivity
Research on related thiazole derivatives has shown promising characteristics in terms of metabolic stability and selectivity. Compounds such as N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide and N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide have demonstrated:
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Good activity against resistant strains of M. tuberculosis
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Selectivity over other bacterial species and eukaryotic cells
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Metabolic stability
These properties suggest that 2-p-Tolylamino-thiazol-4-one might share similar favorable characteristics, making it a promising candidate for further development in antimicrobial research.
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